molecular formula C29H31NO4 B3265283 Fmoc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid CAS No. 403661-80-3

Fmoc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid

Cat. No. B3265283
CAS RN: 403661-80-3
M. Wt: 457.6 g/mol
InChI Key: HMXGIEACFDMWQS-NRFANRHFSA-N
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Description

Fmoc-4-tert-butyl-L-phenylalanine is a member of the amino acid family. Its structure includes a tert-butyl group attached to the phenyl ring, making it unique among phenylalanine analogs. The Fmoc group serves as a protective moiety during peptide synthesis, allowing controlled deprotection and subsequent coupling reactions .


Synthesis Analysis

The synthesis of Fmoc-4-tert-butyl-L-phenylalanine involves the protection of the amino group with the Fmoc group. This step ensures that the amino acid remains stable during peptide assembly. The tert-butyl group enhances the hydrophobicity of the side chain, impacting peptide conformation and interactions .


Molecular Structure Analysis

The molecular formula of Fmoc-4-tert-butyl-L-phenylalanine is C28H29NO4, with a molecular weight of 443.56 g/mol. It appears as an off-white solid. The phenylalanine backbone remains intact, while the tert-butyl group provides steric hindrance and alters the overall shape .


Chemical Reactions Analysis

Fmoc-4-tert-butyl-L-phenylalanine participates in peptide synthesis, where the Fmoc group is selectively removed using base (e.g., piperidine). Subsequent coupling reactions with other amino acids lead to peptide chain elongation. The tert-butyl group influences peptide folding and interactions with other molecules .


Physical And Chemical Properties Analysis

  • Melting Point : Varies based on the context (peptide sequence, neighboring residues)

Mechanism of Action

As part of peptides or proteins, Fmoc-4-tert-butyl-L-phenylalanine contributes to their overall function. Its presence affects protein stability, ligand binding, and enzymatic activity. The tert-butyl group may influence protein-protein interactions and substrate specificity .

Safety and Hazards

  • Thermal Hazards : Handle with care during synthesis and storage .

properties

IUPAC Name

(3S)-4-(4-tert-butylphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO4/c1-29(2,3)20-14-12-19(13-15-20)16-21(17-27(31)32)30-28(33)34-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,21,26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXGIEACFDMWQS-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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